molecular formula C12H8Cl2 B1435097 3,6-dichloro-1,2-dihydroacenaphthylene CAS No. 19202-59-6

3,6-dichloro-1,2-dihydroacenaphthylene

Cat. No.: B1435097
CAS No.: 19202-59-6
M. Wt: 223.09 g/mol
InChI Key: TVHGPTICOAVVGB-UHFFFAOYSA-N
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Description

3,6-dichloro-1,2-dihydroacenaphthylene is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions on the acenaphthene ring. It is a colorless solid that is primarily used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-1,2-dihydroacenaphthylene typically involves the chlorination of acenaphthene. One common method is the reaction of acenaphthene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. This process selectively introduces chlorine atoms at the 3rd and 6th positions of the acenaphthene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,6-dichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acenaphthenequinone derivatives.

    Reduction: Reduction reactions can convert it back to acenaphthene or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.

Major Products:

    Oxidation: Acenaphthenequinone derivatives.

    Reduction: Reduced forms of acenaphthene.

    Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-dichloro-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dichloro-1,2-dihydroacenaphthylene and its derivatives involves interactions with various molecular targets. For instance, its antitumor activity is believed to be due to its ability to interfere with DNA replication and cell division. The exact pathways and molecular targets are still under investigation, but it is known to induce apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

    Acenaphthene: The parent compound, which lacks the chlorine substituents.

    Acenaphthenequinone: An oxidized derivative of acenaphthene.

    3,6-Dibromo-acenaphthen: A similar compound with bromine atoms instead of chlorine.

Uniqueness: 3,6-dichloro-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions.

Properties

IUPAC Name

3,6-dichloro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-5-2-7-1-3-8-11(14)6-4-9(10)12(7)8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHGPTICOAVVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C(C=CC1=C23)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dichloro-1,2-dihydroacenaphthylene
Reactant of Route 2
3,6-dichloro-1,2-dihydroacenaphthylene
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3,6-dichloro-1,2-dihydroacenaphthylene
Reactant of Route 4
3,6-dichloro-1,2-dihydroacenaphthylene
Reactant of Route 5
3,6-dichloro-1,2-dihydroacenaphthylene
Reactant of Route 6
3,6-dichloro-1,2-dihydroacenaphthylene

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